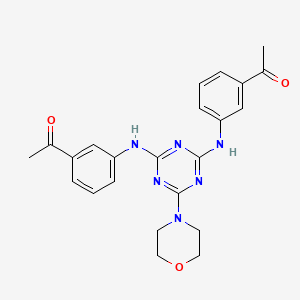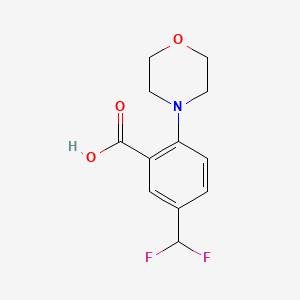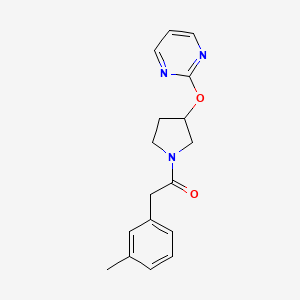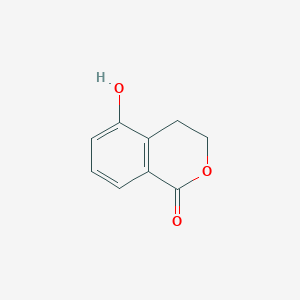![molecular formula C17H18N6OS B2484588 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 941911-38-2](/img/structure/B2484588.png)
2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. For instance, compounds like pyrazolo[1,5-a]pyrimidines, triazolopyridines, and pyridopyrimidines are synthesized through reactions involving amino-substituted pyrimidines, azides, or isocyanides under various conditions, including catalytic processes and cyclization reactions (Zheng et al., 2014), (Ankati & Biehl, 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds is crucial for understanding their reactivity and potential applications. X-ray crystallography is a common method for determining the exact structure, providing insights into the arrangement of atoms within the molecule and its stereochemistry. For example, the crystal structure of related compounds has been elucidated to reveal planar triazolopyrimidine rings and their substitution patterns, highlighting the importance of molecular geometry in their chemical behavior and interaction with biological targets (Jun, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present in their structure. The reactivity can be tailored by modifying these groups, leading to a wide range of derivatives with potential biological and pharmaceutical applications. Their chemical properties are largely influenced by the heterocyclic systems present, which can impart stability, reactivity, and specific interactions with biological molecules (Gao & Lam, 2008).
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone is involved in the synthesis and characterization of various heterocyclic derivatives. Research demonstrates its utility in the synthesis of novel diheteroaryl thienothiophene derivatives through reactions with dimethylformamide dimethyl acetal to afford enaminone derivatives, which subsequently react with amino derivatives to yield corresponding bis-pyrimidine, bis-pyrazole, bis-triazolo-pyrimidine, and bis-benzoimidazopyrimidine derivatives (Mabkhot, Al-Majid, & Alamary, 2011).
Antimicrobial and Antifungal Effects
Studies on newly synthesized compounds incorporating similar structures have shown moderate effects against certain bacterial and fungal species, highlighting their potential in antimicrobial and antifungal applications (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Applications in Heterocyclic Synthesis
This compound and its derivatives serve as key intermediates in the synthesis of a variety of heterocyclic systems, such as thiophene, oxazole, triazole, pyrimidine, and pyridine derivatives. Such compounds are of significant interest for their biological and medicinal properties, providing a foundation for further research in drug development and chemical biology (Salem, Helal, Alzahrani, & Gouda, 2021).
Role in Antitumor Agents Synthesis
The synthesis pathways involving 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone are instrumental in creating pyridotriazolopyrimidines, showcasing promising antitumor activity. This underscores the compound's relevance in the development of novel cancer therapies (Abdallah, Gomha, Morad, & Elaasser, 2017).
Insecticidal Applications
Further research illustrates the application of derivatives in the synthesis of compounds with insecticidal activity against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the development of new agricultural chemicals (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-14(22-8-4-5-9-22)11-25-17-15-16(18-12-19-17)23(21-20-15)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPRSQQQSVXTOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide](/img/structure/B2484508.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)

![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)


